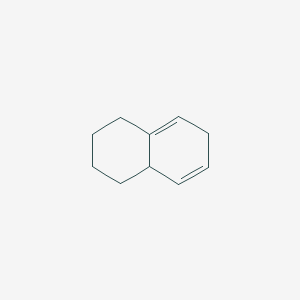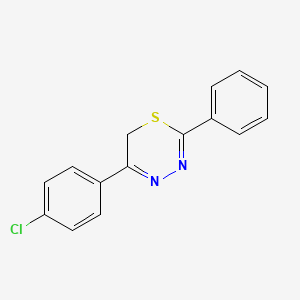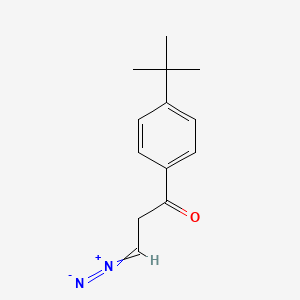
1-(4-tert-Butylphenyl)-3-diazopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-Butylphenyl)-3-diazopropan-1-one is an organic compound that features a diazo group attached to a propanone backbone, with a tert-butylphenyl substituent
Vorbereitungsmethoden
The synthesis of 1-(4-tert-Butylphenyl)-3-diazopropan-1-one typically involves the reaction of 4-tert-butylacetophenone with diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the decomposition of the diazo compound. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-tert-Butylphenyl)-3-diazopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazo group into an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diazo group or the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-Butylphenyl)-3-diazopropan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(4-tert-Butylphenyl)-3-diazopropan-1-one involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, leading to the formation of new bonds and the modification of existing structures. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Vergleich Mit ähnlichen Verbindungen
1-(4-tert-Butylphenyl)-3-diazopropan-1-one can be compared with other diazo compounds, such as diazomethane and diazoacetates. While all these compounds share the diazo functional group, this compound is unique due to the presence of the tert-butylphenyl substituent, which imparts different steric and electronic properties. This uniqueness can influence the compound’s reactivity and the types of reactions it can undergo.
Similar compounds include:
Diazomethane: A simple diazo compound used in various organic synthesis reactions.
Diazoacetates: Compounds with a diazo group attached to an acetate moiety, used in cyclopropanation and other reactions.
Eigenschaften
CAS-Nummer |
62802-64-6 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)-3-diazopropan-1-one |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)11-6-4-10(5-7-11)12(16)8-9-15-14/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
WJDNBDLAQZRUEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


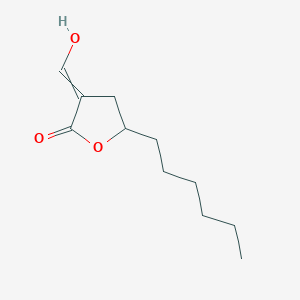
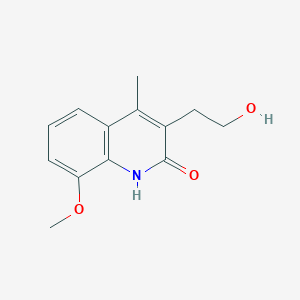
![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
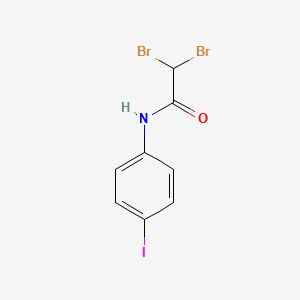
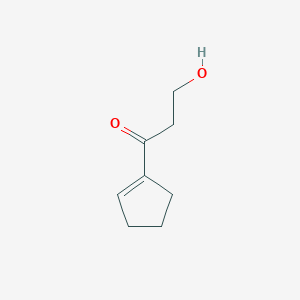
![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
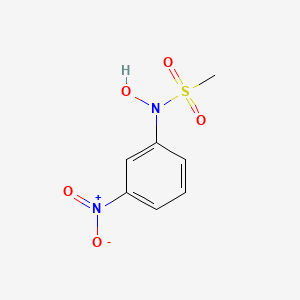
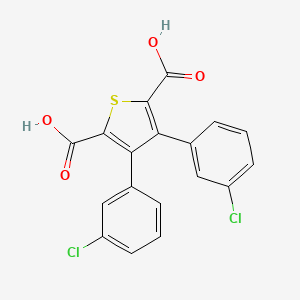
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
